molecular formula C14H15NO2 B1374633 3-Amino-4-(1-naphthyl)butyric acid CAS No. 465498-55-9

3-Amino-4-(1-naphthyl)butyric acid

Cat. No. B1374633
M. Wt: 229.27 g/mol
InChI Key: VEJIDCKYNSOIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(1-naphthyl)butyric acid (3-NAB) is an important organic compound with a wide range of applications in the medical and scientific fields. It is a derivative of the amino acid lysine, and is commonly used in research related to the synthesis of peptides, proteins, and other biopolymers. It is also used in the synthesis of various pharmaceuticals, including those for the treatment of cancer, diabetes, and other diseases. In addition, 3-NAB has been studied for its potential role in the regulation of gene expression and cell metabolism.

Scientific Research Applications

3-Amino-4-(1-naphthyl)butyric acid is a commonly used reagent in the synthesis of peptides, proteins, and other biopolymers. It has been used in the synthesis of various pharmaceuticals, including those for the treatment of cancer, diabetes, and other diseases. In addition, it has been studied as a potential regulator of gene expression and cell metabolism. 3-Amino-4-(1-naphthyl)butyric acid has also been used in studies of the structure and function of proteins, and in the development of new drugs and drug delivery systems.

Mechanism Of Action

3-Amino-4-(1-naphthyl)butyric acid has been found to interact with various proteins and enzymes, including those involved in the regulation of gene expression. It has been shown to activate the transcription factor NF-κB, which is involved in the regulation of cellular processes such as inflammation and apoptosis. In addition, 3-Amino-4-(1-naphthyl)butyric acid has been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase and DNA ligase.

Biochemical And Physiological Effects

3-Amino-4-(1-naphthyl)butyric acid has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in DNA replication and repair, as well as those involved in the regulation of gene expression. In addition, 3-Amino-4-(1-naphthyl)butyric acid has been found to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The use of 3-Amino-4-(1-naphthyl)butyric acid in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. In addition, it is a highly reactive compound and can be used to synthesize a variety of compounds. However, 3-Amino-4-(1-naphthyl)butyric acid can be toxic if not handled properly, and it is not suitable for use in experiments involving human subjects.

Future Directions

3-Amino-4-(1-naphthyl)butyric acid has a wide range of potential applications, and future research could focus on exploring its effects on gene expression, cell metabolism, and drug delivery. In addition, further research could be done to explore the potential of 3-Amino-4-(1-naphthyl)butyric acid as an anti-inflammatory and anti-cancer agent. Finally, the use of 3-Amino-4-(1-naphthyl)butyric acid in the synthesis of peptides, proteins, and other biopolymers could be further explored, as well as its potential for use in the development of new drugs and drug delivery systems.

properties

IUPAC Name

3-amino-4-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJIDCKYNSOIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694073
Record name 3-Amino-4-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(1-naphthyl)butyric acid

CAS RN

465498-55-9
Record name β-Amino-1-naphthalenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465498-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MH Hyun, Y Song, YJ Cho… - Journal of separation …, 2007 - Wiley Online Library
A doubly tethered chiral stationary phase (CSP) containing N–CH 3 amide linkage based on (+)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid was applied to the resolution of various β‐…
MH Hyun, SC Han, SH Whangbo - Journal of Chromatography A, 2003 - Elsevier
A new ligand exchange chiral stationary phase (CSP) has been developed by covalently bonding (R)-N,N-carboxymethyl undecyl phenylglycinol mono-sodium salt onto silica gel and …
Number of citations: 62 www.sciencedirect.com
MH Hyun, YJ Cho, JA Kim, JS Jin - Journal of liquid …, 2003 - Taylor & Francis
Abstract Effect of the tethering groups of chiral stationary phases (CSPs) based on (+)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid on the liquid chromatographic resolution of β‐amino …
Number of citations: 25 www.tandfonline.com
MH Hyun, Y Song, YJ Cho… - … , Biological, and Chemical …, 2008 - Wiley Online Library
A doubly tethered chiral stationary phase (CSP) prepared by bonding (+)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid to doubly tethered primary aminoalkyl silica gel was used for the …
Number of citations: 10 onlinelibrary.wiley.com
MH Hyun - Chirality, 2015 - Wiley Online Library
Crown ether‐based chiral stationary phases (CSPs) have been known to be useful for the resolution of racemic primary amino compounds. In particular, CSPs based on (+)‐(18‐crown‐…
Number of citations: 29 onlinelibrary.wiley.com
M Ho Hyun, D Hun Kim - Chirality: The Pharmacological …, 2004 - Wiley Online Library
A new chiral stationary phase (CSP) containing 11 methylene‐unit spacer was prepared by bonding (+)‐(18‐crown‐6)‐2,3,11,12‐carboxylic acid to aminoundecylsilica gel. The new …
Number of citations: 46 onlinelibrary.wiley.com
M Lebl, J Pires, P Poncar… - Journal of combinatorial …, 1999 - ACS Publications
We have tested the limits of gaseous hydrogen fluoride as an agent for parallel detachment of organic molecules from the solid support. Peptides were chosen as relatively sensitive …
Number of citations: 18 pubs.acs.org
Q Dong, X Guo, X Qu, S Bai, X You, H Cui, S Qin… - Talanta, 2023 - Elsevier
A novel chiral covalent organic framework (CCOF) was synthesized with an imine covalent organic framework TpBD (synthesized via Schiff-base reaction between phloroglucinol (Tp) …
Number of citations: 3 www.sciencedirect.com
Q Dong, X Guo, X Qu, S Bai, X You, H Cui… - Available at SSRN … - papers.ssrn.com
A novel chiral covalent organic framework (CCOF) was synthesized with TpBD-COF modified using (1s)-(+)-10-camphorsulfonyl chloride as chiral ligand by chemical bonding method …
Number of citations: 0 papers.ssrn.com

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